molecular formula C18H15NO5 B11138501 2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11138501
M. Wt: 325.3 g/mol
InChI Key: IATQFRGACVVSFS-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is an organic compound that features a benzofuran core structure with a methoxybenzoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzofuran core using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Methoxybenzoyl)-1-benzofuran-3-yl]oxy}acetamide
  • 2-{[3-(4-Methoxybenzoyl)-1-benzofuran-2-yl]oxy}acetamide
  • 2-{[3-(4-Methoxybenzoyl)-1-benzofuran-4-yl]oxy}acetamide

Uniqueness

2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is unique due to its specific substitution pattern on the benzofuran core, which can influence its chemical reactivity and biological activity. The position of the methoxybenzoyl group and the acetamide moiety can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-[[3-(4-methoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)18(21)15-9-24-16-7-6-13(8-14(15)16)23-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)

InChI Key

IATQFRGACVVSFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)N

Origin of Product

United States

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